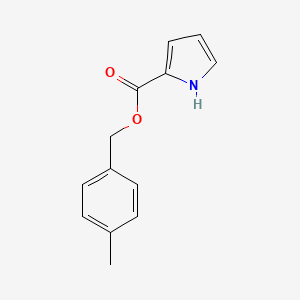

4-Methylbenzyl 1H-pyrrole-2-carboxylate

Description

Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone of organic and medicinal chemistry. researchgate.netrsc.orgbiolmolchem.com This structural motif is present in a vast array of natural products essential to biological systems, such as heme (a component of hemoglobin), chlorophyll, and vitamin B12. nih.gov Beyond its natural occurrence, the pyrrole scaffold is a versatile building block in synthetic chemistry, prized for its utility in constructing more complex molecules. researchgate.netbiolmolchem.com Its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with unique electronic properties. researchgate.netbohrium.com

The inherent reactivity of the pyrrole ring allows for a variety of chemical transformations, including electrophilic substitution, acylation, and condensation reactions. nih.gov This chemical versatility has spurred the development of numerous synthetic methodologies aimed at creating diverse libraries of pyrrole-containing compounds. nih.govuctm.edu Researchers continually explore novel strategies for pyrrole synthesis to access molecules with specific biological activities or material properties. researchgate.netnih.gov The significance of the pyrrole scaffold is underscored by its presence in numerous commercially available drugs with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory agents. researchgate.netrsc.orgnih.gov

Overview of N-Substituted Pyrrole-2-carboxylates as Key Synthetic Intermediates

Within the broad class of pyrrole derivatives, N-substituted pyrrole-2-carboxylates are particularly valuable as synthetic intermediates. The term "N-substituted" indicates that a chemical group has been attached to the nitrogen atom of the pyrrole ring. This modification is a common strategy to introduce molecular diversity and to modulate the electronic and steric properties of the pyrrole core. The carboxylate group at the 2-position of the ring provides a reactive handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.

The synthesis of N-substituted pyrrole-2-carboxylates can be achieved through various methods. A prevalent approach is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.eduacs.org Other methods include the Hantzsch and Barton-Zard syntheses, as well as more modern transition-metal-catalyzed cross-coupling reactions. mdpi.commdpi.com For instance, N-aryl pyrrole-2-carboxylates can be synthesized via Suzuki coupling reactions. mdpi.com The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

These intermediates are crucial in the development of new therapeutic agents. For example, derivatives of pyrrole-2-carboxamide have been investigated as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a target for treating drug-resistant tuberculosis. nih.gov The ability to readily modify both the N-substituent and the carboxylate group allows for the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov

Research Context and Scope of 4-Methylbenzyl 1H-pyrrole-2-carboxylate

This compound is a specific N-substituted pyrrole-2-carboxylate. Its structure features a 4-methylbenzyl group attached to the nitrogen atom of the pyrrole ring, which itself bears a carboxylate group at the 2-position. The "1H" designation in the name clarifies the position of the hydrogen atom on the pyrrole ring's nitrogen before substitution.

The research interest in this particular compound and its analogs lies in its potential as a building block for more complex molecules with specific biological or material properties. The 4-methylbenzyl group, also known as a p-tolyl group, introduces a specific aromatic substituent that can influence the compound's interactions with biological targets or its solid-state packing.

While specific, extensive research dedicated solely to this compound is not broadly documented in the primary literature, its synthesis and potential applications can be inferred from the broader context of N-substituted pyrrole-2-carboxylate chemistry. Its synthesis would likely follow established protocols for N-alkylation of a pyrrole-2-carboxylate ester with 4-methylbenzyl halide. researchgate.net The resulting compound could then be used in further synthetic steps, for example, the hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening. The table below provides a summary of the key chemical entities discussed.

| Compound Name | Molecular Formula | Key Structural Features |

| Pyrrole | C4H5N | Five-membered aromatic heterocycle |

| Pyrrole-2-carboxylic acid | C5H5NO2 | Pyrrole with a carboxylic acid at the 2-position |

| N-Substituted Pyrrole-2-carboxylate | Varies | Pyrrole with a substituent on the nitrogen and a carboxylate at the 2-position |

| This compound | C13H13NO2 | Pyrrole-2-carboxylate with a 4-methylbenzyl group on the nitrogen |

| 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | C12H11NO | Pyrrole with a 4-methylphenyl group on the nitrogen and an aldehyde at the 2-position |

The study of compounds like this compound contributes to the fundamental understanding of how different substituents on the pyrrole scaffold influence its chemical reactivity and biological activity. This knowledge is crucial for the rational design of new molecules with desired functions.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(4-methylphenyl)methyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)9-16-13(15)12-3-2-8-14-12/h2-8,14H,9H2,1H3 |

InChI Key |

TZODONFMINDBOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=CN2 |

Origin of Product |

United States |

Advanced Spectroscopic and Characterization Techniques for 4 Methylbenzyl 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methylbenzyl 1H-pyrrole-2-carboxylate, ¹H and ¹³C NMR provide direct insights into the proton and carbon frameworks, respectively, while 2D NMR techniques confirm the intricate connections between them.

¹H NMR Spectroscopic Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling patterns (e.g., singlet, doublet, multiplet) reveal the number of neighboring protons.

The anticipated proton signals are:

Pyrrole (B145914) Protons: The three protons on the pyrrole ring (H-3, H-4, and H-5) would appear in the aromatic region, typically between 6.0 and 7.5 ppm. Based on data for similar pyrrole-2-carboxylate structures, H-5 is expected at approximately 7.0 ppm, H-3 around 6.8 ppm, and H-4 at the most upfield position, near 6.2 ppm. chemicalbook.comchemicalbook.com Each of these signals would likely appear as a doublet of doublets (dd) due to coupling with the other two pyrrole protons.

Aromatic Protons: The 4-methylbenzyl (tolyl) group contains two sets of chemically equivalent protons on its benzene ring. These would appear as two distinct doublets in the 7.1-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring, with a typical coupling constant (J) of approximately 8 Hz. rsc.orgchemicalbook.com

Benzylic Protons: The two protons of the methylene (-CH₂) group connecting the ester oxygen to the tolyl ring are chemically equivalent and have no adjacent protons, and would therefore appear as a sharp singlet. Their position is influenced by the adjacent oxygen and aromatic ring, predicted to be around 5.3 ppm. oregonstate.edu

Methyl Protons: The three protons of the methyl (-CH₃) group on the tolyl ring are equivalent and would also produce a singlet, expected further upfield around 2.4 ppm. rsc.orgchemicalbook.com

N-H Proton: The proton attached to the pyrrole nitrogen is often observed as a very broad singlet at a significantly downfield chemical shift (above 9.0 ppm) and may undergo exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H (Pyrrole) | >9.0 | Broad Singlet (br s) |

| Aromatic CH (Tolyl) | 7.1 – 7.3 | Doublet (d) |

| H-5 (Pyrrole) | ~7.0 | Doublet of Doublets (dd) |

| H-3 (Pyrrole) | ~6.8 | Doublet of Doublets (dd) |

| H-4 (Pyrrole) | ~6.2 | Doublet of Doublets (dd) |

| Benzylic CH₂ | ~5.3 | Singlet (s) |

| Methyl CH₃ | ~2.4 | Singlet (s) |

¹³C NMR Spectroscopic Analysis: Carbon Environments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts for this compound can be predicted by examining its constituent parts.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, around 160-165 ppm.

Aromatic and Heteroaromatic Carbons: The carbons of the pyrrole and benzene rings resonate in the range of 110-140 ppm. For the pyrrole ring, the carbon attached to the carboxylate group (C2) and the C5 carbon are expected near 125-130 ppm and 122-125 ppm, respectively, while the C3 and C4 carbons would be found further upfield. chemicalbook.comchemicalbook.com For the 4-methylbenzyl group, four distinct signals are expected: two for the quaternary carbons (one attached to the -CH₂- group and one to the -CH₃ group) and two for the protonated aromatic carbons. bmrb.iochemicalbook.com

Benzylic Carbon: The benzylic -CH₂- carbon signal is anticipated in the 65-67 ppm range.

Methyl Carbon: The methyl (-CH₃) carbon is the most shielded, appearing at the furthest upfield position, around 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 – 165 |

| Aromatic C (Tolyl, C-CH₃) | 137 – 139 |

| Aromatic C (Tolyl, C-CH₂) | 134 – 136 |

| Pyrrole C2 | 125 – 130 |

| Aromatic CH (Tolyl) | 128 – 130 |

| Pyrrole C5 | 122 – 125 |

| Pyrrole C3 | 115 – 118 |

| Pyrrole C4 | 110 – 112 |

| Benzylic CH₂ | 65 – 67 |

| Methyl CH₃ | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the ortho and meta protons on the tolyl ring. youtube.comsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the singlet at ~5.3 ppm would show a cross-peak to the carbon signal at ~65-67 ppm, confirming the benzylic -CH₂- group. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is essential for connecting the different fragments of the molecule. Key correlations would include:

A correlation from the benzylic protons (~5.3 ppm) to the ester carbonyl carbon (~160-165 ppm), confirming the ester linkage.

Correlations from the pyrrole protons (H-3 and H-5) to the ester carbonyl carbon, confirming the position of the ester group at C2 of the pyrrole ring.

Correlations from the methyl protons (~2.4 ppm) to the aromatic carbons of the tolyl ring, confirming their placement. youtube.comlibretexts.org

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. wikipedia.orgchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

The molecular formula for this compound is C₁₃H₁₃NO₂. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ is 216.10191 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as definitive confirmation of the compound's molecular formula.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. nih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond, which is often a labile point in the structure.

Commonly observed fragments would be:

Formation of the 4-methylbenzyl cation: A primary fragmentation would be the cleavage of the C-O bond of the ester, leading to the formation of a stable 4-methylbenzyl (or tropylium) cation at an m/z of 105. This is often a very prominent peak in the mass spectra of benzyl esters. miamioh.edupharmacy180.com

Loss of the 4-methylbenzyl group: The molecular ion could also fragment to lose a neutral 4-methylbenzyl radical, resulting in an ion corresponding to the protonated pyrrole-2-carboxylic acid moiety.

Fragmentation of the pyrrole ring: Further fragmentation could involve the breakdown of the pyrrole ring itself, often characterized by the loss of small molecules like HCN, leading to characteristic fragment ions. researchgate.netresearchgate.net

Analysis of these fragmentation patterns, in conjunction with NMR data, provides a robust and confident structural confirmation of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, one can identify the functional groups present and gain insight into the molecular structure. For this compound, the spectra are expected to be rich with distinct bands corresponding to the pyrrole ring, the ester linkage, and the 4-methylbenzyl substituent.

The IR and Raman spectra provide clear signatures for the primary functional groups within the molecule. The most characteristic vibrations are anticipated in the following regions:

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is predicted to appear in the range of 1700-1725 cm⁻¹. This intense feature is one of the most reliable for identifying the ester group. In Raman spectroscopy, this band is typically of medium to weak intensity.

Pyrrole N-H Stretch: A medium to sharp band is expected between 3300 and 3400 cm⁻¹ in the IR spectrum, characteristic of the N-H stretching vibration of the pyrrole ring.

Aromatic and Pyrrole C-H Stretches: Vibrations corresponding to the C-H bonds of the aromatic benzyl ring and the pyrrole ring are expected to appear as multiple weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretches: The methyl group on the benzyl ring will exhibit symmetric and asymmetric stretching vibrations, which are anticipated to produce bands in the region of 2850-2980 cm⁻¹.

C-O Ester Stretch: The stretching vibrations of the C-O single bonds in the ester group typically result in two distinct bands in the 1000-1300 cm⁻¹ region of the IR spectrum.

Interactive Table 1: Predicted Key IR and Raman Bands for Functional Group Identification

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Ester | C=O Stretch | 1700 - 1725 | Strong | Weak-Medium |

| Pyrrole | N-H Stretch | 3300 - 3400 | Medium | Medium |

| Benzyl/Pyrrole | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Methyl | Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak | Medium |

| Ester | C-O Stretch | 1000 - 1300 | Strong | Weak |

| Benzyl | C=C Ring Stretch | 1450 - 1600 | Medium | Strong |

A complete vibrational assignment involves correlating every observed band in the spectra to a specific molecular motion. While a definitive assignment requires experimental data paired with theoretical calculations (such as Density Functional Theory, DFT), a predicted assignment can be formulated based on studies of analogous compounds ijcce.ac.irnih.gov.

The fingerprint region (below 1500 cm⁻¹) is particularly complex, containing a multitude of bending and stretching vibrations. For this compound, this region would feature bands from pyrrole ring deformations, in-plane and out-of-plane C-H bending of both the pyrrole and benzyl rings, and skeletal vibrations of the entire molecule. The in-plane bending of the pyrrole N-H group is expected around 1150 cm⁻¹. The C-N stretching vibrations of the pyrrole ring are also found in this region. The substitution pattern on the benzyl ring (para-substitution) would also give rise to characteristic out-of-plane C-H bending bands in the 800-850 cm⁻¹ range.

Interactive Table 2: Predicted Vibrational Mode Assignments

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~3350 | Pyrrole N-H stretching |

| ~3100 | Aromatic C-H stretching (benzyl and pyrrole) |

| ~2950 | Aliphatic C-H stretching (methyl group) |

| ~1715 | Ester C=O stretching |

| ~1580, 1500, 1450 | Aromatic C=C ring stretching (benzyl) |

| ~1470, 1410 | Pyrrole ring stretching |

| ~1280, 1120 | Ester C-O stretching |

| ~1150 | Pyrrole N-H in-plane bending |

| ~830 | Aromatic C-H out-of-plane bending (para-substitution) |

X-ray Crystallography for Unambiguous Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties.

Although a crystal structure for this compound has not been reported, the structure of its close analog, methyl 1H-pyrrole-2-carboxylate, provides a reliable model for prediction nih.gov. The analysis of this analog reveals that the pyrrole ring and the ester group are nearly coplanar, facilitating conjugation. A key feature of its solid-state structure is the formation of intermolecular hydrogen bonds between the pyrrole N-H group (as the donor) and the ester carbonyl oxygen atom (as the acceptor) of a neighboring molecule. This interaction links the molecules into helical chains nih.gov.

It is highly probable that this compound would exhibit similar structural characteristics:

Molecular Planarity: The pyrrole ring and the carboxylate group are expected to be largely coplanar.

Hydrogen Bonding: The presence of the N-H donor and C=O acceptor sites strongly suggests that similar N-H···O=C hydrogen bonds will be a primary feature in its crystal packing, likely forming chains or dimeric motifs.

Interactive Table 3: Predicted Crystal Structure Parameters and Features

| Parameter | Predicted Value / Feature | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules forming H-bonds. |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding | Based on the structure of methyl 1H-pyrrole-2-carboxylate nih.gov. |

| Secondary Interaction | π-π stacking of benzyl rings | Expected due to the presence of the aromatic group. |

| Molecular Conformation | Pyrrole and ester groups are nearly coplanar | To maximize electronic conjugation, as seen in the methyl analog nih.gov. |

Computational and Theoretical Investigations of 4 Methylbenzyl 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT, MNDO)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular properties at the atomic and electronic levels. Density Functional Theory (DFT) is a widely used method for studying pyrrole (B145914) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets such as 6-311G(d,p) or larger to optimize molecular geometry and calculate various electronic and thermodynamic parameters. ijcce.ac.ir

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Electron Density Distribution)

The electronic structure of a molecule governs its chemical behavior, optical properties, and reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile. For 4-Methylbenzyl 1H-pyrrole-2-carboxylate, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, which is characteristic of this heterocyclic system. The LUMO signifies the ability to accept an electron, acting as an electrophile. The LUMO is typically distributed over the π-system, including the pyrrole ring and the carboxylate group, indicating the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net Computational studies on similar pyrrole derivatives allow for the estimation of these values. researchgate.net

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the charge distribution within the molecule. For this compound, negative potential (red/yellow regions) would be expected around the electronegative oxygen atoms of the ester group and the nitrogen of the pyrrole ring, indicating sites prone to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, particularly the N-H proton of the pyrrole ring.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Pyrrole Ester Derivative Values are representative based on computational studies of similar heterocyclic compounds.

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Electron-donating ability |

| ELUMO | -1.50 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.70 | Kinetic stability and chemical reactivity |

Reactivity Predictions (e.g., Fukui Functions, Electrophilic/Nucleophilic Sites)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It is used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks.

For this compound:

Electrophilic Attack: The sites most susceptible to attack by an electrophile are identified by the condensed Fukui function f⁻, which is approximated by the electron density of the HOMO. These sites are predicted to be the α-carbons (C2 and C5) of the pyrrole ring, which is consistent with the known reactivity of pyrrole. uctm.edu

Nucleophilic Attack: The sites prone to nucleophilic attack are indicated by f⁺, which relates to the LUMO's electron density. The carbonyl carbon of the ester group is a primary candidate for being a strong electrophilic site.

Table 2: Illustrative Global Reactivity Descriptors for a Pyrrole Ester Derivative Calculated from the illustrative HOMO/LUMO values in Table 1.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.15 |

Thermodynamic and Kinetic Stability Calculations

DFT calculations are routinely used to predict the thermodynamic stability of molecules by computing properties such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). umn.edumdpi.com These calculations help determine whether a compound is stable relative to its constituent elements or other isomers. researchgate.netumn.edu For instance, comparing the total energies of different structural isomers can identify the most stable conformation. researchgate.net The thermal stability of related compounds has been successfully analyzed using DFT calculations in conjunction with experimental techniques like Differential Scanning Calorimetry (DSC). mdpi.com

Kinetic stability, which relates to the molecule's resistance to chemical transformation, is often correlated with the HOMO-LUMO energy gap. researchgate.net As mentioned, a larger gap suggests higher kinetic stability because the activation energy for a reaction is typically higher.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information on the conformational dynamics, stability of molecular complexes, and interactions with solvent molecules. For a molecule like this compound, MD simulations would be valuable for understanding its behavior in a biological context, such as its interaction with a protein active site. mdpi.com

Simulations can reveal the stability of ligand-protein complexes by calculating parameters like the root-mean-square deviation (RMSD) of atomic positions and the radius of gyration (Rg), which measures the compactness of the structure over the simulation period. mdpi.com Such analyses have been performed on other pyrrole derivatives to assess their potential as therapeutic agents. mdpi.com

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The key flexible bonds in this molecule are the C-O bond of the ester and the C-C bond connecting the benzyl group. Conformational analysis involves systematically exploring these rotations to identify stable, low-energy conformers and the energy barriers between them.

The resulting data can be plotted as a potential energy surface or energy landscape, which maps the relative energy of the molecule as a function of its geometry (e.g., dihedral angles). Studies on similarly substituted cyclic systems, such as proline derivatives, show that the conformational preferences are influenced by steric hindrance and electronic effects. nih.govnih.gov For this compound, computational scans of the dihedral angles associated with the ester and benzyl groups would reveal the most favorable spatial arrangements and the flexibility of the molecule. The asymmetric unit of a related compound, 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide, was found to contain two independent molecules differing in the twist of the phenyl ring, highlighting the importance of such conformational flexibility. nih.gov

Solvent Effects Modeling (e.g., Polarizable Continuum Models)

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govasianresassoc.org

By performing DFT calculations within a PCM framework, it is possible to predict how properties such as conformational stability, electronic spectra, and reactivity descriptors change from the gas phase to a solution phase. asianresassoc.org Studies on proline analogs have shown that polar environments can favor specific conformations. nih.gov For this compound, using PCM would provide a more realistic prediction of its HOMO-LUMO gap, charge distribution, and conformational preferences in solvents of varying polarity, such as water or ethanol. Quantum mechanical calculations on polypyrrole derivatives have demonstrated that interactions with solvent molecules can significantly influence their electronic properties. researchgate.net

Spectroscopic Property Prediction (e.g., Calculated NMR, IR/Raman Spectra)

Density Functional Theory (DFT) is a predominant method for the prediction of spectroscopic properties. nih.govnih.gov For instance, the vibrational frequencies (IR and Raman) of a molecule can be calculated using DFT methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set like 6-311++G(d,p). nih.gov These calculations provide theoretical vibrational spectra that can be compared with experimental FT-IR and FT-Raman spectra. The assignments of the vibrational frequencies are often supported by potential energy distribution (PED) analysis. nih.gov Such theoretical investigations have been successfully applied to compounds like methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate to achieve good agreement between calculated and experimental vibrational frequencies. nih.gov

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be computed to predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts. Ab initio DFT methods have been employed to calculate the ¹³C NMR chemical shifts of related compounds, such as methyl 1-methyl-4-nitro-pyrrole-2-carboxylate, showing good correlation with experimental data. nih.gov The predicted NMR spectra can aid in the structural elucidation of new compounds and in the interpretation of complex experimental spectra.

A hypothetical table of predicted spectroscopic data for this compound, based on established computational methods, is presented below. It is important to note that these are illustrative values and would require specific DFT calculations for this molecule for validation.

| Spectroscopic Data | Predicted Value |

| ¹H NMR (ppm) | |

| Pyrrole-NH | ~11-12 |

| Pyrrole-CH (3,4,5-H) | ~6-7 |

| Benzyl-CH₂ | ~5.0 |

| Benzyl-Aromatic-CH | ~7.2 |

| Methyl-CH₃ | ~2.3 |

| ¹³C NMR (ppm) | |

| Carbonyl-C=O | ~160 |

| Pyrrole-C | ~110-130 |

| Benzyl-CH₂ | ~65 |

| Benzyl-Aromatic-C | ~128-140 |

| Methyl-C | ~21 |

| Key IR Bands (cm⁻¹) | |

| N-H Stretch | ~3300 |

| C=O Stretch | ~1700 |

| C=C Aromatic Stretch | ~1600, 1450 |

| C-N Stretch | ~1300 |

| C-H Aromatic/Aliphatic Stretch | ~2900-3100 |

Molecular Docking for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the interaction between a ligand and its target protein at the atomic level. For this compound, molecular docking studies could elucidate its potential binding modes and affinities with various biological targets, although specific docking studies for this compound were not found in the reviewed literature.

The general workflow for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often retrieved from a protein data bank. nih.gov Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each conformation.

Pyrrole derivatives have been the subject of numerous molecular docking studies against a range of protein targets, including those implicated in cancer and infectious diseases. nih.govnih.govvlifesciences.com For example, derivatives of pyrrole have been docked against breast cancer targets such as Human Epidermal Growth Factor Receptor 2 (HER2) and Estrogen Receptor alpha (ERα). nih.gov These studies help in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

The insights gained from molecular docking can guide the design of new derivatives with improved potency and selectivity. For instance, understanding the specific amino acid residues in the binding pocket that interact with the pyrrole core, the methylbenzyl group, or the carboxylate moiety of this compound would allow for targeted modifications to enhance these interactions.

Below is a hypothetical data table illustrating the kind of information that could be generated from a molecular docking study of this compound against a hypothetical protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase A | -8.5 | Tyr23, Leu78, Val89 | Hydrogen bond with Tyr23 (carboxylate O), Hydrophobic interactions with Leu78 and Val89 (benzyl and methyl groups) |

| Hypothetical Receptor B | -7.9 | Phe112, Trp150 | π-π stacking with Phe112 (pyrrole ring), Hydrophobic interaction with Trp150 (benzyl ring) |

| Hypothetical Enzyme C | -9.2 | Arg45, Asp98 | Salt bridge with Arg45 (carboxylate), Hydrogen bond with Asp98 (pyrrole NH) |

These computational and theoretical approaches are indispensable in modern chemical and pharmaceutical research, providing a detailed understanding of molecular properties and interactions that are often difficult to obtain through experimental methods alone.

Derivatization and Functionalization Strategies Based on 4 Methylbenzyl 1h Pyrrole 2 Carboxylate

Modification of the Ester Moiety

The ester group is a versatile functional handle that can be readily converted into other functionalities, such as different esters, amides, or hydrazides, significantly altering the compound's chemical and physical properties.

The 4-methylbenzyl ester can be converted to other esters through transesterification. This process typically involves reacting the parent ester with an alcohol under acidic or basic conditions, or through enzymatic catalysis. While direct studies on 4-methylbenzyl 1H-pyrrole-2-carboxylate are not prevalent, analogous transformations on similar pyrrole (B145914) esters, such as methyl or ethyl 1H-pyrrole-2-carboxylates, demonstrate the feasibility of this approach.

Enzymatic transesterification using lipases like Novozym 435 has proven effective for synthesizing various pyrrole esters from methyl 1H-pyrrole-2-carboxylate and different alcohols. nih.gov This biocatalytic method offers high yields under mild conditions. nih.gov For example, the reaction between methyl 1H-pyrrole-2-carboxylate and benzyl alcohol using Novozym 435 can achieve yields as high as 92% under optimized conditions. nih.gov Traditional chemical methods, often involving heating with a strong base, can also be employed for transesterification. researchgate.net

Table 1: Examples of Transesterification with Pyrrole-2-carboxylate Substrates

| Substrate | Alcohol | Catalyst | Yield |

|---|---|---|---|

| Methyl 1H-pyrrole-2-carboxylate | Benzyl alcohol | Novozym 435 | 88-92% nih.gov |

| Methyl 1H-pyrrole-2-carboxylate | Butyl alcohol | Novozym 435 | High nih.gov |

| Methyl 1H-pyrrole-2-carboxylate | Pentyl alcohol | Novozym 435 | High nih.gov |

The ester functionality of this compound serves as a precursor for the synthesis of corresponding amides and hydrazides, which are important pharmacophores in many biologically active compounds. researchgate.net

Synthesis of Amides: The conversion to an amide is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, 1H-pyrrole-2-carboxylic acid, followed by coupling with a desired primary or secondary amine. libretexts.org This coupling step often requires an activating agent to facilitate amide bond formation. researchgate.net Alternatively, some pyrrole carboxylates can be directly converted to amides using specific coupling agents like cyclic alkyltriphosphonate anhydride. nih.gov A non-traditional approach involves the oxidative amidation of a pyrrole carboxaldehyde with an amine, a method that proceeds through a pyrrole acyl radical intermediate. organic-chemistry.org

Synthesis of Hydrazides: Hydrazides are readily synthesized by reacting the ester with hydrazine hydrate, a process known as hydrazinolysis. researchgate.netharvard.edu This reaction is often straightforward and can be performed under solvent-free grinding conditions, which is an eco-friendly approach. google.com Acid hydrazides are versatile intermediates used in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which possess a wide range of pharmacological properties. google.comacs.org

Functionalization of the Pyrrole Ring

The pyrrole ring is an electron-rich heterocycle susceptible to electrophilic substitution, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric profile.

Halogenation: The pyrrole ring can be halogenated using various reagents. For instance, fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been achieved using Selectfluor at 0 °C, yielding the 4-fluoro derivative. orgsyn.org Chlorination of the same substrate with N-chlorosuccinimide (NCS) also results in substitution at the 4-position. orgsyn.org These reactions provide a pathway to introduce halogens, which can significantly influence biological activity.

Acylation: Friedel-Crafts acylation is a standard method for introducing acyl groups onto the pyrrole ring. The reaction of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the introduction of an acetyl group onto the ring, resulting in ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. masterorganicchemistry.com This reaction typically requires a Lewis acid catalyst.

Table 2: Examples of Pyrrole Ring Functionalization

| Reaction Type | Substrate | Reagent | Position of Substitution |

|---|---|---|---|

| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | C-4 orgsyn.org |

| Chlorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | C-4 orgsyn.org |

The position of new substituents on the pyrrole ring is directed by the existing groups. The 1H-pyrrole-2-carboxylate moiety is an electron-withdrawing group, which deactivates the adjacent C-3 position towards electrophilic attack and directs incoming electrophiles primarily to the C-4 and C-5 positions.

Studies on the halogenation of similar pyrrole-2-carboxylate esters confirm this directing effect, with both fluorination and chlorination occurring regioselectively at the C-4 position. orgsyn.org This predictable regioselectivity is crucial for the controlled synthesis of specifically substituted pyrrole derivatives. Organotin-mediated reactions have also been developed as a strategy for achieving regioselective functionalization on complex molecules, a principle that could potentially be applied to pyrrole systems to control the site of modification. chemistrysteps.com

Modification of the Benzyl Group

The 4-methylbenzyl portion of the molecule provides another site for functionalization, specifically at the benzylic methyl group. This position is susceptible to free-radical reactions and oxidation, allowing for the introduction of new functional groups.

Benzylic Bromination: The methyl group on the benzyl ring can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like light or heat. google.comyoutube.com This reaction, known as the Wohl-Ziegler reaction, converts the methyl group into a bromomethyl group (-CH2Br). google.com This transformation is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.com The resulting benzyl bromide is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions. This method has been successfully applied to closely related substrates like ethyl 4-methylbenzoate. orgsyn.org

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. This reaction requires the presence of at least one benzylic hydrogen; therefore, a methyl or other alkyl group can be fully oxidized to a carboxyl group. More modern, milder methods for this transformation have also been developed, including aerobic oxidation catalyzed by cobalt salts or photo-oxidation. harvard.edu This modification converts the relatively inert methyl group into a highly versatile carboxylic acid functionality.

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Synthetic Building Block in Organic Chemistry

In organic chemistry, the utility of a compound is often defined by its ability to serve as a precursor for more complex molecular architectures. Pyrrole-2-carboxylates, including the 4-methylbenzyl ester, are highly valued for this purpose. The ester group can act as a temporary placeholder or be converted into other functional groups, and the pyrrole (B145914) nitrogen and carbon atoms can participate in various ring-forming and substitution reactions.

Precursor for Complex Heterocyclic Systems

The pyrrole-2-carboxylate scaffold is a key starting material for the synthesis of fused heterocyclic systems, which are common motifs in biologically active molecules. One prominent example is the construction of pyrrolo[1,2-a]pyrazinones. Research has demonstrated that simple pyrrole-2-carboxylates, such as methyl 1H-pyrrole-2-carboxylate, can be used as the foundational pyrrole ring in these structures. nih.govnih.gov The synthesis typically begins with the N-alkylation of the pyrrole's nitrogen atom, followed by cyclization reactions to form the fused pyrazinone ring. nih.govnih.gov

In this context, 4-Methylbenzyl 1H-pyrrole-2-carboxylate can serve as the initial building block. The 4-methylbenzyl group, like a simpler methyl or ethyl group, protects the carboxylic acid while the initial synthetic steps are carried out on the pyrrole ring. A key advantage of the benzyl group is its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis), which can be beneficial in multi-step syntheses where other functional groups might be sensitive to the harsh conditions required to hydrolyze methyl or ethyl esters.

Table 1: Synthesis of Fused Heterocycles from Pyrrole-2-Carboxylate Precursors

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Methyl 1H-pyrrole-2-carboxylate | α-bromoarylethanone, K₂CO₃ | Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate (Intermediate) | nih.gov |

| Methyl 1H-pyrrole-2-carboxylate | 1,2-dibromoethane | 2-methyl-1-pyrrolo[1,2-a] pyrazinone | nih.gov |

Potential in Materials Science

The unique electronic properties of the pyrrole ring make it a valuable component in the field of materials science. mdpi.com As a five-membered aromatic ring with a nitrogen heteroatom, it is electron-rich and capable of participating in extended π-conjugated systems, which are the basis for many advanced materials. tdl.orgwikipedia.org

Components of Conducting Polymers

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and biocompatibility. mdpi.comnih.gov It is typically synthesized by the oxidative polymerization of pyrrole monomers. nih.gov This process can be performed chemically or electrochemically, resulting in a polymer backbone with a delocalized π-electron system responsible for its conductive properties. mdpi.com

Introducing functional groups onto the pyrrole monomer allows for the creation of functionalized polypyrroles with tailored properties. By hydrolyzing the ester of this compound to yield pyrrole-2-carboxylic acid, a monomer is created that can be incorporated into a polypyrrole chain. nih.gov The resulting polymer, poly(pyrrole-2-carboxylic acid), possesses carboxylic acid groups that can alter the polymer's solubility, act as sites for covalent attachment of biomolecules, or influence its electrochemical properties. nih.govresearchgate.net This makes such derivatives useful for applications in biosensors, drug delivery systems, and functional electrode coatings. nih.gov

Precursors for Dyes and Pigments (e.g., BODIPY dyes)

The pyrrole ring is the fundamental building block for a vast class of dyes and pigments, including the porphyrins found in heme and chlorophyll, and the highly fluorescent boron-dipyrromethene (BODIPY) dyes. alliedacademies.org BODIPY dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional photostability. nih.govjmaterenvironsci.com

The synthesis of the BODIPY core structure typically involves the condensation of two pyrrole units with an aldehyde or an acyl chloride, followed by complexation with a boron source, commonly BF₃·OEt₂. jmaterenvironsci.com While simple alkyl-substituted pyrroles are often used, functionalized pyrroles serve as precursors to introduce specific functionalities into the final dye. nih.gov A pyrrole-2-carboxylate like the 4-methylbenzyl ester can be chemically modified (e.g., through reduction of the ester to an alcohol or conversion to other groups) to create a suitable pyrrole precursor for incorporation into a BODIPY framework. researchgate.net This allows for the synthesis of functionalized dyes that can be conjugated to biomolecules or other materials for applications in bioimaging and sensing. nih.gov

Table 2: Key Properties of BODIPY Dyes Derived from Pyrrole Precursors

| Property | Description | Reference(s) |

|---|---|---|

| High Quantum Yield | Efficiently convert absorbed light into emitted fluorescent light. | nih.gov |

| Sharp Emission Spectra | Emit light over a narrow range of wavelengths, useful for multicolor imaging. | |

| Photostability | Resistant to chemical degradation upon exposure to light. | acs.org |

| Tunable Properties | Absorption and emission wavelengths can be modified by altering the pyrrole substituents. | |

Use in Functional Materials Development

The applications of pyrrole-based compounds in functional materials extend beyond conducting polymers and dyes. The electron-rich nature of the pyrrole ring makes it a useful component in organic semiconductors, which are the basis for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tdl.org Pyrrole-containing fused aromatic systems are being actively researched for their hole-transporting capabilities. tdl.org

While simple pyrroles can be prone to oxidation, incorporating them into larger, more stable molecular structures or polymers can lead to robust materials with desirable electronic properties. tdl.org Compounds like this compound can serve as starting materials for the synthesis of these more complex pyrrole-containing molecules, enabling the systematic design and study of new functional organic materials. organic-chemistry.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Methylbenzyl 1H-pyrrole-2-carboxylate and its derivatives?

- Methodology : The compound is typically synthesized via alkylation of pyrrole-2-carboxylate precursors. For example, methyl 1H-pyrrole-2-carboxylate can be alkylated with 4-chlorobenzyl chloride in the presence of potassium carbonate, followed by saponification to yield the carboxylic acid intermediate. Subsequent amide coupling or esterification steps introduce functional groups . Similar routes involve reacting ethyl pyrrole-2-carboxylate with substituted benzoyl chlorides to generate analogs .

- Key Considerations : Reaction conditions (e.g., solvent, temperature, base) must be optimized to avoid side reactions such as over-alkylation or hydrolysis of the ester group.

Q. How are structural ambiguities resolved in this compound derivatives?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. For instance, SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry . Complementary techniques like -NMR and IR spectroscopy validate functional groups (e.g., ester carbonyl stretches at ~1730 cm) and regiochemistry .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a scaffold for synthesizing bioactive molecules. For example, its pyrrole core is modified via amide bond formation or substitution to develop inhibitors targeting enzymes (e.g., viral proteases) or receptors. Structural analogs have shown promise in anticancer and antimicrobial studies, leveraging the pyrrole ring's aromaticity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Methodology : Computational studies using density functional theory (DFT) reveal partial charge distributions. The methoxycarbonyl group at position 2 withdraws electron density, increasing positive charge at positions 1, 3, and 5 of the pyrrole ring. This electronic profile directs electrophilic substitution reactions (e.g., halogenation) to specific positions, which can be validated via resonance structure analysis and Hammett substituent constants .

Q. What strategies are used to optimize structure-activity relationships (SAR) in pyrrole-based drug candidates?

- Methodology : Systematic SAR studies involve:

- Functional Group Variation : Introducing substituents (e.g., halogens, amino groups) to modulate lipophilicity and target binding .

- Bioisosteric Replacement : Replacing the benzyl group with heteroaromatic moieties (e.g., pyridine) to enhance solubility or metabolic stability .

- Pharmacokinetic Profiling : Assessing bioavailability via logP measurements and in vitro metabolic assays (e.g., microsomal stability) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding modes to proteins. For example, the ester group may form hydrogen bonds with catalytic residues, while the 4-methylbenzyl moiety occupies hydrophobic pockets. DFT-derived electrostatic potential maps further guide the design of analogs with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.